大风子酸

描述

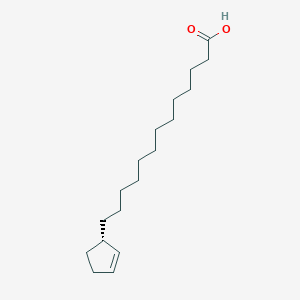

Chaulmoogric acid is a long-chain cyclic fatty acid that is a natural constituent of chaulmoogra oil, which is derived from the seeds of the chaulmoogra tree. This acid has been historically recognized for its reputed antileprosy properties and has been used in traditional medicine for the treatment of leprosy and other skin diseases . Chaulmoogric acid is unique due to its closed 5 carbon ring structure, which makes it optically active and distinct from fatty acids found in other oils .

Synthesis Analysis

The synthesis of chaulmoogric acid and related compounds has been achieved through various methods. One approach involves the electrolysis of a mixture containing (cyclopent-2'-en-1'-yl)-acetic acid and methyl monoester of heptanedioic acid, which after saponification yields dl-aleprylic acid, a racemic mixture that is a component of chaulmoogra oil . Another method includes the incorporation of 2-(±)-cyclopentenecarboxylic acid into new fatty acids by the growing cells of Bacillus subtilis, resulting in the production of optically active hydrocarpic and chaulmoogric acids .

Molecular Structure Analysis

Chaulmoogric acid's molecular structure is characterized by a cyclopentenyl ring, which is believed to be responsible for its biological activity. The molecular modeling of chaulmoogric acid and its constituent fatty acids has been performed using quantum chemical calculations, revealing an orbital energy gap indicative of its potential for better tribological performance compared to other fatty acids .

Chemical Reactions Analysis

Chaulmoogric acid has been identified as an activator of Protein Phosphatase 5 (PP5), an important protein phosphatase in the central nervous system. It binds to the tetratricopeptide repeat (TPR) domain of PP5, altering its helical content and demonstrating a mechanism of action distinct from other known activators . Additionally, chaulmoogric acid has been shown to be assimilated into the complex lipids of mycobacteria, suggesting that its antimicrobial properties may result from perturbation of membrane processes .

Physical and Chemical Properties Analysis

The physicochemical properties of chaulmoogric acid, as part of chaulmoogra oil, have been evaluated for potential use as a green lubricant base stock. Chaulmoogra oil exhibits a high viscosity index and favorable tribological properties, such as a low coefficient of friction, although its wear scar diameter was higher compared to commercial lubricants. The oil's high pour point and oxidative stability have also been assessed, indicating that while it has environmental advantages, improvements are needed for industrial applications . The oxidative properties of chaulmoogric acid have been compared with other oils, showing better oxidative stability, which is beneficial for lubricant formulation .

科学研究应用

历史和治疗应用

大风子酸主要以其治疗麻风病的用途而闻名,在药用方面有着悠久的历史。其治疗效果,特别是在麻风病方面,自古以来就有记载。现代研究已从口服发展到静脉注射其盐类以提高疗效。研究强调了大风子酸及其衍生物在阻止麻风病甚至在某些情况下导致治愈方面的潜力 (Walker & Sweeney, 1920)。同样,对大风子油(大风子酸是其重要成分)周围科学知识构建的研究,突出了其在治疗麻风病中的作用以及将传统知识转化为经过验证的科学理解的过程 (Santos, De Souza, & Siani, 2008)。

生化和分子见解

大风子酸已被发现是蛋白磷酸酶 5 (PP5) 的激活剂,表明其在治疗阿尔茨海默病中具有潜在应用。对其分子作用的这一见解为进一步探索神经退行性疾病开辟了道路 (Cher 等,2010)。此外,研究表明大风子酸可以被同化到分枝杆菌的复杂脂质中,表明其通过破坏膜而具有抗菌特性 (Cabot & Goucher, 1981)。

药理和化学性质

研究还探讨了水溶性大风子酸衍生物的比较生物活性,提供了对其药理特性和治疗麻风病的潜力的见解 (Emerson, Anderson, & Leake, 1933)。具有抗麻风特性的大风子油的天然成分 dl-阿雷普酸的合成,强调了人们持续关注大风子酸及其衍生物的化学性质 (Tanaka, 1969)。

工业和环境应用

除了其医疗用途外,大风子酸还因其作为绿色润滑剂基础油的物理化学和摩擦学性质而受到评估,标志着其在工业和环境应用中的潜在用途 (Salaji & Jayadas, 2020)。

未来方向

Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of Chaulmoogric acid may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .

属性

IUPAC Name |

13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQWNRDPAAMJB-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031181 | |

| Record name | Chaulmoogric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chaulmoogric acid | |

CAS RN |

29106-32-9 | |

| Record name | Chaulmoogric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaulmoogric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaulmoogric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAULMOOGRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD35V6OLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

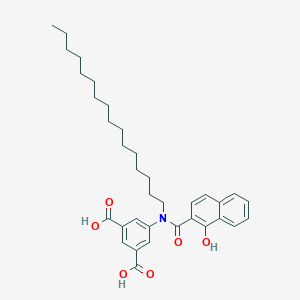

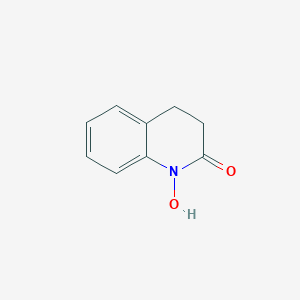

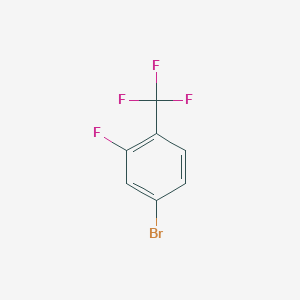

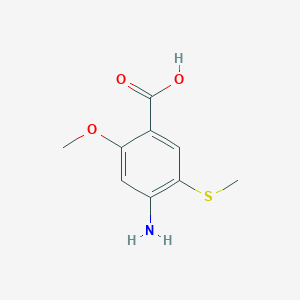

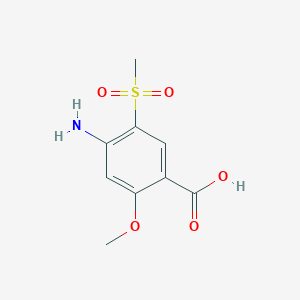

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)